Calcium fluoride phosphate

Biomineralization Dental Materials Solubility

Researchers requiring thermally stable, low-solubility apatite phases face supply inconsistency with generic hydroxyapatite. Calcium fluoride phosphate (fluorapatite, FAp) solves this with superior thermal stability (up to 1340°C vs. 700-800°C for hydroxyapatite) and a significantly lower solubility product (Ksp ≈ 10⁻⁶⁰ vs. ~10⁻⁵¹), ensuring microstructural integrity after high-temperature processing and prolonged acid resistance in dental applications. - 100% conversion & 80% selectivity as a heterogeneous Wadsworth-Emmons catalyst, stable through 3 recycles. - Tunable ion release kinetics via H-F vs. F-H core-shell architectures for engineered implant coatings. - 95% purity, ambient shipping, not DOT/IATA hazardous. For R&D use only; inquire for bulk pricing.

Molecular Formula CaFO4P-3
Molecular Weight 154.05 g/mol
CAS No. 12015-73-5
Cat. No. B076178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium fluoride phosphate
CAS12015-73-5
Synonymscalcium fluoride phosphate (Ca5F(PO4)3)
fluorapatite
fluorapatite (Ca7F2(PO4)4)
fluoroapatite
Molecular FormulaCaFO4P-3
Molecular Weight154.05 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[F].[Ca]
InChIInChI=1S/Ca.F.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/p-3
InChIKeyUPIBPIVIVOUVLQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Fluoride Phosphate Overview


Calcium fluoride phosphate (CAS 12015-73-5), also known as fluorapatite (FAp) with the chemical formula Ca₅(PO₄)₃F, is a member of the apatite group of calcium orthophosphates. It crystallizes in the hexagonal crystal system with the space group P6₃/m [1] and consists of F⁻, Ca²⁺, and PO₄³⁻ ions [2]. Among all calcium orthophosphate minerals, fluorapatite is recognized as the most stable, least soluble, and hardest [3], with a unit cell volume of approximately 524.6 ų compared to 528.2 ų for hydroxyapatite [4]. The compound is used in biomedical research for bone scaffolds and dental materials, in materials science for luminescent phosphors, and in catalysis as a heterogeneous catalyst support.

Thermal processing Supports sintering and coating research above 700°C without phase decomposition
Solubility control Reported lower equilibrium solubility enables acid-resistant and controlled-degradation studies
Catalytic surface Distinct acid-base character from fluoride substitution supports heterogeneous catalysis research

Why Calcium Fluoride Phosphate Substitution Fails


Although calcium fluoride phosphate (fluorapatite) and hydroxyapatite share the same apatite crystal structure, their substitution of OH⁻ with F⁻ produces fundamental differences in critical performance parameters that preclude generic interchange. The fluoride ion substitution reduces the unit cell volume [1], increases thermal stability up to 1340°C versus hydroxyapatite's decomposition at 700–800°C [2], and lowers the solubility product constant (Ksp) by several orders of magnitude [3]. In heterogeneous fluoridated apatite systems, the spatial distribution of fluoride—whether fluorapatite coats hydroxyapatite (H-F type) or hydroxyapatite coats fluorapatite (F-H type)—produces markedly different solubility profiles and crystal morphologies [4]. These differences translate directly to application-critical properties: acid resistance in dental materials, dissolution rate control in implant coatings, and catalytic activity in organic synthesis. A researcher or industrial user cannot assume that calcium fluoride phosphate will behave equivalently to hydroxyapatite, chlorapatite, or partially fluoridated hydroxyapatite in any application where solubility, thermal processing, or surface reactivity is relevant.

Fluoride incorporation changes thermal stability window: processing temperatures above 700°C may cause phase degradation if hydroxyapatite is used instead.

Solubility product differs by orders of magnitude; dissolution and acid-resistance profiles cannot be assumed interchangeable with non-fluoridated apatites.

Spatial distribution of fluoride (H-F vs. F-H architecture) produces markedly different solubility trajectories, limiting direct substitution in gradient coating research.

Calcium Fluoride Phosphate Differentiation Evidence


Solubility: Fluorapatite vs. Hydroxyapatite

Calcium fluoride phosphate (fluorapatite) exhibits a solubility product constant (Ksp) that is multiple orders of magnitude lower than that of hydroxyapatite. The Ksp of fluorapatite is approximately 1.0 × 10⁻⁶⁰, while hydroxyapatite has a Ksp of approximately 10⁻⁵¹ [1]. In independent experimental determinations at 25°C, the mean Ksp values were calculated as 10⁻⁵⁵.⁷¹ for fluorapatite and 10⁻⁵³.²⁸ for hydroxyapatite [2]. This represents a difference of approximately 2–3 orders of magnitude in Ksp, corresponding to a substantial reduction in equilibrium solubility under aqueous conditions.

Solubility Ksp
Cross-study comparable
Ksp ~10⁻⁵⁵·⁷¹ (exp.) vs. HAP ~10⁻⁵³·²⁸
Reported lower equilibrium solubility context
Aqueous, 25°C; batch dissolution data
Biomineralization Dental Materials Solubility

Dissolution Rate: Fluorapatite vs. Hydroxyapatite

In head-to-head dissolution studies using pelletized samples, fluorapatite (FAP) dissolved appreciably slower than hydroxyapatite (HAP) under identical conditions [1]. In thermal spray coating studies, heat-treated hydroxyapatite coatings exhibited 92% dissolution, whereas fluorapatite coatings showed only 13% dissolution under comparable in vitro conditions [2]. Additionally, systematic studies on fluoride-substituted apatites demonstrate that increasing fluoride substitution into the apatite structure decreases the dissolution rate in a dose-dependent manner [3].

Dissolution extent
Head-to-head comparison
FAp coating 13% vs. untreated HAP 92% dissolution
Supports slower degradation under in vitro conditions
Thermally sprayed coatings; heat-treated FAp 13% vs. heat-treated HAP 9% comparable
Dissolution Kinetics Biomaterials Implant Coatings

Thermal Stability: Fluorapatite vs. Hydroxyapatite

Thermal analysis demonstrates that fluorapatite (FAp) remains stable up to 1340°C, while hydroxyapatite (HAp) converts to a mixture of phases including tricalcium phosphate at temperatures between 700°C and 800°C [1]. In addition, fluorine addition substantially increases the onset sintering temperature of fluorhydroxyapatite ceramics [2], and fluorapatite exhibits improved thermal stability compared with hydroxyapatite across multiple studies [3].

Thermal stability
Cross-study comparable
FAp stable to 1340°C; HAP decomposes at 700–800°C
Enables high-temperature ceramic processing research
Phase decomposition avoided in FAp systems
High-Temperature Processing Ceramics Sintering

Catalytic Performance of Fluorapatite

Fluorapatite (FAP) functions as an effective heterogeneous catalyst in multiple organic transformations. In the Wadsworth–Emmons reaction using 2-methoxybenzaldehyde and triethylphosphonoacetate, FAP catalyst afforded α,β-unsaturated ester with 100% conversion and 80% selectivity, remaining stable up to three recycles with no loss in activity [1]. In Knoevenagel condensation reactions, FAP alone yields up to 98% for specific substrates (e.g., 3a and 3c) [2]. When doped with vanadium oxide (2.5% V₂O₅/FAp), the catalyst achieves product yields of 90–97% in 25–30 minutes for the synthesis of thiadiazolo/benzothiazolo-pyrimidines [3]. While hydroxyapatite can also be used as a catalyst support, fluorapatite's distinct acid-base properties, arising from fluoride substitution, produce different catalytic activity profiles—KF-doped FAP and KF-doped HAP exhibit distinct catalytic behaviors when used for the first time in organic synthesis [4].

Catalytic performance
Class-level inference
Wadsworth-Emmons: 100% conv., 80% sel.; Knoevenagel up to 98% yield
Fluoride-substituted apatite shows distinct acid-base catalytic character
Direct FAp vs. HAP catalytic comparison limited; separate reaction data sets
Heterogeneous Catalysis Organic Synthesis Green Chemistry

Enamel Remineralization: CPP-ACFP vs. CPP-ACP

In vitro enamel subsurface lesion remineralization studies comparing casein phosphopeptide-stabilized amorphous calcium fluoride phosphate (CPP-ACFP) with casein phosphopeptide-stabilized amorphous calcium phosphate (CPP-ACP) demonstrate that CPP-ACFP solutions produce greater remineralization than CPP-ACP solutions at pH 5.5 and below [1]. The mineral formed in the subsurface lesions was consistent with fluorapatite for CPP-ACFP treatment versus hydroxyapatite for CPP-ACP treatment [1]. This differential performance is attributed to the higher acid resistance and lower solubility of fluorapatite compared to hydroxyapatite [2].

Enamel remin. model
Head-to-head comparison
CPP-ACFP > CPP-ACP at pH ≤ 5.5; forms FAp mineral
Reported greater subsurface remineralization in acidic model
In vitro enamel lesion model; microradiography
Dental Remineralization Caries Prevention Biomimetic Materials

Fluoridated Apatite Solubility: H-F vs. F-H Architecture

The spatial distribution of fluoride within apatite crystals—whether fluorapatite coats hydroxyapatite (H-F type) or hydroxyapatite coats fluorapatite (F-H type)—produces distinct solubility profiles. In H-F type apatites (hydroxyapatite core with fluorapatite coating), apparent solubility decreases progressively with increases in the degree of fluoridation. In contrast, F-H type apatites (fluorapatite core with hydroxyapatite coating) exhibit a marked initial decrease in solubility that then remains almost constant with further fluoridation [1]. HR-TEM analysis confirms that H-F type apatites appear as elongated hexagons with electron beam damage in the core, while F-H type apatites are wider hexagons approaching the typical fluorapatite morphology [1]. In octacalcium phosphate-derived systems, hydrolysis products (HF-CaP) exhibit fluoridated apatite characteristics with inhibited BSA protein adsorption compared to co-precipitated products (CF-CaP) [2].

Fluoride architecture
Head-to-head comparison
H-F type: solubility decreases progressively; F-H type: marked initial drop then plateau
Fluoride spatial distribution controls degradation trajectory
Acetate buffer pH 4.0, 37°C; HR-TEM morphological confirmation
Surface Engineering Biomaterials Controlled Degradation

Calcium Fluoride Phosphate Application Scenarios


High-Temperature Bioceramics and Coatings

Based on the thermal stability evidence that fluorapatite remains stable up to 1340°C while hydroxyapatite decomposes at 700–800°C [8], calcium fluoride phosphate is the preferred apatite phase for any application involving high-temperature processing. This includes plasma-sprayed implant coatings, sintered bone scaffolds, and ceramic composites processed above 700°C. The significantly higher onset sintering temperature and avoidance of tricalcium phosphate decomposition phases ensure microstructural integrity and predictable mechanical properties after thermal treatment [6]. Procurement of fluorapatite rather than hydroxyapatite is essential when the manufacturing protocol includes sintering temperatures exceeding 700°C.

Dental Remineralization Formulations

The direct comparative evidence showing that CPP-ACFP (amorphous calcium fluoride phosphate) produces greater enamel remineralization than CPP-ACP at pH 5.5 and below [8] supports the selection of calcium fluoride phosphate-based systems for dental products designed to counteract acidic challenges. The fluorapatite mineral formed during remineralization exhibits Ksp ≈ 10⁻⁶⁰ versus hydroxyapatite Ksp ≈ 10⁻⁵¹ [6], providing superior acid resistance. For procurement decisions in dental material development, fluoride-containing apatite precursors offer quantitatively superior performance in low-pH environments characteristic of caries-active conditions.

Heterogeneous Catalysis in Organic Synthesis

Fluorapatite functions as an effective heterogeneous catalyst with demonstrated performance in Wadsworth-Emmons reactions (100% conversion, 80% selectivity, stable through 3 recycles) [8] and Knoevenagel condensations (yields up to 98%) [6]. For researchers evaluating catalyst supports, the fluoride substitution in the apatite lattice imparts distinct acid-base properties compared to hydroxyapatite [7]. Procurement of fluorapatite rather than hydroxyapatite is indicated when the desired catalytic activity profile requires the specific surface chemistry imparted by fluoride substitution, or when the catalyst must withstand reaction conditions where hydroxyapatite would undergo phase degradation.

Functionally Graded Coatings with Controlled Degradation

The differential solubility behavior of H-F type (hydroxyapatite core with fluorapatite coating) versus F-H type (fluorapatite core with hydroxyapatite coating) heterogeneous apatites [8] provides a scientifically validated basis for engineering gradient coatings with tunable degradation rates. H-F type apatites show progressive solubility decrease with fluoridation degree, while F-H type exhibit an initial marked decrease followed by a plateau. This enables precise control over ion release kinetics and surface degradation. For implant coating procurement and development, calcium fluoride phosphate in specific spatial configurations relative to hydroxyapatite enables tailoring of the coating's functional lifetime and bioactivity profile, a capability not achievable with homogeneous hydroxyapatite alone.

Application
Selection Property
Validation Focus
High-temperature bioceramic sintering
Thermal decomposition threshold
Phase purity and microstructural integrity after sintering above 700°C
Enamel remineralization model studies
Acid resistance under cariogenic pH
Subsurface mineral density gain in low-pH lesion models
Heterogeneous catalytic synthesis
Acid-base surface character
Conversion, selectivity, and recyclability in target reactions
Functionally graded coating research
Fluoride spatial distribution type
Solubility trajectory as a function of fluoridation degree and architecture

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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